molecular formula C28H24BrN B8755730 (R)-5-Bromo-1-methyl-2-tritylisoindoline

(R)-5-Bromo-1-methyl-2-tritylisoindoline

Cat. No.: B8755730
M. Wt: 454.4 g/mol
InChI Key: HUWRJTHKCYGECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-5-Bromo-1-methyl-2-tritylisoindoline is a complex organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound is characterized by the presence of a bromine atom, a methyl group, and a triphenylmethyl group attached to the isoindole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (R)-5-Bromo-1-methyl-2-tritylisoindoline typically involves multiple steps, starting from readily available precursors. The key steps include:

    Bromination: Introduction of the bromine atom at the 5-position of the isoindole ring.

    Methylation: Addition of a methyl group at the 1-position.

    Triphenylmethylation: Attachment of the triphenylmethyl group at the 2-position.

These reactions are carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and quality.

Chemical Reactions Analysis

Types of Reactions

(R)-5-Bromo-1-methyl-2-tritylisoindoline undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(R)-5-Bromo-1-methyl-2-tritylisoindoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (R)-5-Bromo-1-methyl-2-tritylisoindoline involves its interaction with specific molecular targets and pathways. The bromine atom and the triphenylmethyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound may exert its effects through modulation of enzyme activity, receptor binding, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (1R)-5-Chloro-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole
  • (1R)-5-Fluoro-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole
  • (1R)-5-Iodo-1-methyl-2-(triphenylmethyl)-2,3-dihydro-1H-isoindole

Uniqueness

Compared to its analogs, (R)-5-Bromo-1-methyl-2-tritylisoindoline is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. The bromine atom’s size and electronegativity influence the compound’s reactivity and interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H24BrN

Molecular Weight

454.4 g/mol

IUPAC Name

5-bromo-1-methyl-2-trityl-1,3-dihydroisoindole

InChI

InChI=1S/C28H24BrN/c1-21-27-18-17-26(29)19-22(27)20-30(21)28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-19,21H,20H2,1H3

InChI Key

HUWRJTHKCYGECM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CN1C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C=C(C=C2)Br

Origin of Product

United States

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